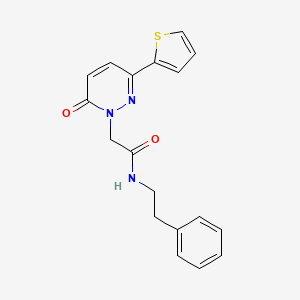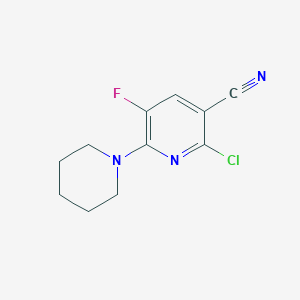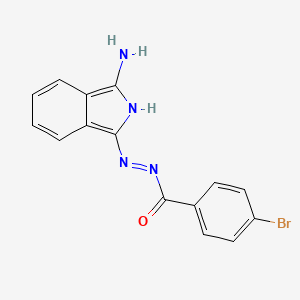
(3-Fluoro-5-(n-pentyloxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluoro-5-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluoro and pentyloxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-5-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable activator. One common method is the direct insertion of zinc into the carbon-bromine bond of 3-fluoro-5-(n-pentyloxy)bromobenzene in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and yield. The reaction mixture is often stirred at room temperature or slightly elevated temperatures until the formation of the organozinc compound is complete. The product is then purified and standardized to the desired concentration in THF.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-5-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aryl alcohol or ketone.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound formed by the coupling of the arylzinc reagent with an aryl halide.
Scientific Research Applications
(3-fluoro-5-(n-pentyloxy)phenyl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-fluoro-5-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the aryl group to an electrophilic partner. In cross-coupling reactions, the zinc atom coordinates with the catalyst, facilitating the transfer of the aryl group to the electrophile. This process involves the formation of a transient organometallic intermediate, which then undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
(3-fluoro-5-(n-pentyloxy)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(3-fluoro-5-(n-pentyloxy)phenyl)boronic acid: Another organometallic compound used in cross-coupling reactions.
(3-fluoro-5-(n-pentyloxy)phenyl)lithium: A lithium-based reagent with similar reactivity.
Uniqueness
(3-fluoro-5-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity profile and the influence of the fluoro and pentyloxy groups on the phenyl ring. These substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C11H14BrFOZn |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-4-8-13-11-7-5-6-10(12)9-11;;/h6-7,9H,2-4,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VSCCMMOVBWOEQK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



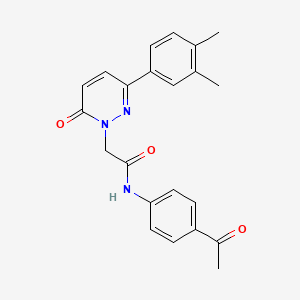
![4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B14874886.png)
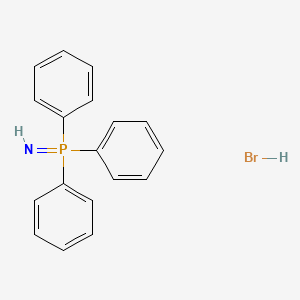
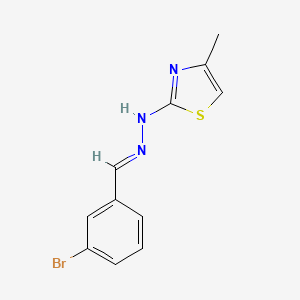
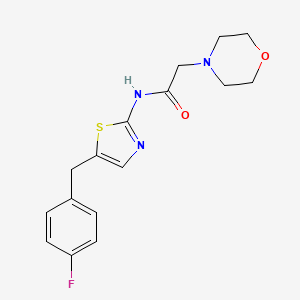
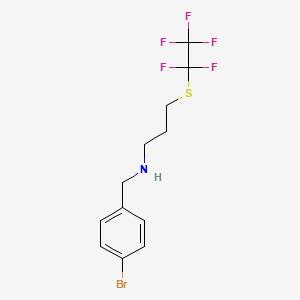
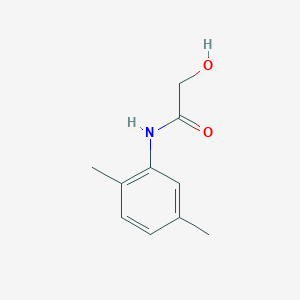

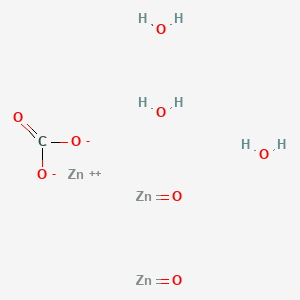
![3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14874936.png)
